N-(2,4-dimethoxyphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 2-fluoro-4-methoxyphenyl group. The acetamide linker connects the pyridazinone to a 2,4-dimethoxyphenyl moiety. Its molecular formula is C21H20FN3O5 (assuming symmetry with analogs in ), with a molecular weight of approximately 389.4 g/mol . The fluorine atom and methoxy groups likely enhance lipophilicity and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5/c1-28-13-4-6-15(16(22)10-13)17-8-9-21(27)25(24-17)12-20(26)23-18-7-5-14(29-2)11-19(18)30-3/h4-11H,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFOOSWJOQLTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazinone-Based Acetamide Derivatives
2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide (Y041-4916)
- Molecular Formula : C21H28FN3O3
- Molecular Weight : 389.47 g/mol
- Structural Differences : The acetamide is linked to an aliphatic chain (6-methylheptan-2-yl) instead of an aromatic 2,4-dimethoxyphenyl group.
- Implications: The aliphatic chain may reduce aromatic stacking interactions but improve solubility compared to aryl-substituted analogs. No biological data is provided, but the fluorine and methoxy substituents are retained .
2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide (Y041-4925)
- Molecular Formula : C24H27N3O4
- Molecular Weight : 421.5 g/mol
- Structural Differences: The pyridazinone is substituted with a 3,4-dimethoxyphenyl group, and the acetamide is linked to a 4-phenylbutan-2-yl group.
- The bulky 4-phenylbutan-2-yl group could sterically hinder target engagement .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c)
- Key Features : Incorporates a piperazinyl group with a 4-fluorophenyl substituent.
- The fluorophenyl-piperazine moiety may target serotonin or dopamine receptors .
Non-Pyridazinone Acetamide Analogs
N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide
Structural-Activity Relationship (SAR) Analysis
Substituent Effects on Pyridazinone
- Fluorine vs.
- Position of Methoxy Groups : 2,4-Dimethoxyphenyl (target) vs. 3,4-dimethoxyphenyl (Y041-4925) alters steric and electronic profiles, possibly affecting target selectivity.
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
